2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core, substituted at position 2 with a 2-chlorobenzenesulfonamide group and an 11-oxo moiety. The oxazepine ring, containing oxygen as the heteroatom, distinguishes it from sulfur-containing thiazepine analogs.
Properties
IUPAC Name |
2-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S/c20-14-5-1-4-8-18(14)27(24,25)22-12-9-10-16-13(11-12)19(23)21-15-6-2-3-7-17(15)26-16/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGQPJLPPQUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common synthetic route includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. The reaction conditions often require the use of strong bases or acids, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and yield. Large-scale reactors and continuous flow processes might be employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro derivative.
Reduction: : The sulfonamide group can be reduced to form an amine.
Substitution: : The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed
Oxidation: : Formation of chloro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various functionalized derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery.
Medicine: : Potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: : It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Oxazepine vs. Thiazepine Derivatives
- Thiazepine Analogs (e.g., Compounds 47–49, 29–32 in –2):
These compounds replace oxygen with sulfur in the central heterocycle. Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity, which may improve membrane permeability but reduce metabolic stability. For example, compound 29 (10-ethyl-N-(4-methoxyphenyl)-11-oxo-thiazepine-8-carboxamide 5-oxide) demonstrated D2 receptor antagonism, with LCMS-confirmed purity . - The target compound’s 2-chlorobenzenesulfonamide group contrasts with acetamide or fluorophenyl substitutions in analogs like 2-(4-fluorophenyl)-N-(11-oxo-oxazepin-7-yl)acetamide (), which may weaken hydrogen-bonding interactions .
Substituent Positioning
- Chlorine and Fluoro Substituents: describes N-(8-chloro-11-oxo-oxazepin-2-yl)-4-fluorobenzenesulfonamide, where chlorine is at position 8 instead of the benzenesulfonamide’s 2-position.
Functional Group Modifications
Sulfonamide vs. Carboxamide/Acetamide
- The target compound’s sulfonamide group offers stronger hydrogen-bonding capacity compared to carboxamide derivatives (e.g., compound 10 in ). This may enhance binding to polar residues in target receptors like D2 dopamine or PEX5-PEX14 .
- Methylclonazepam (), a benzodiazepine with a nitro group, highlights the absence of such electron-withdrawing substituents in the target compound, suggesting divergent mechanisms of action .
Methoxy and Acetyl Modifications
Comparative Data Table
Research Findings and Implications
- Receptor Selectivity : Thiazepine derivatives (–2) show confirmed D2 receptor antagonism, suggesting the target compound may share this activity but with modified selectivity due to its oxazepine core and sulfonamide group.
- Metabolic Stability : The oxazepine core’s lower lipophilicity may reduce CYP450-mediated metabolism compared to thiazepines. However, the 2-chlorobenzenesulfonamide group’s electron-withdrawing nature could slow oxidative degradation .
- Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to (e.g., coupling reactions with HOBt/EDC), but starting materials like 2-chlorobenzenesulfonamide would require specialized handling .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?
Answer:
The synthesis involves three critical steps: (1) cyclization to form the dibenzo[b,f][1,4]oxazepine core, (2) sulfonamide coupling, and (3) purification. Key factors include:
- Temperature control (e.g., maintaining 0–5°C during nitro-group reduction to prevent side reactions) .
- Catalyst selection (e.g., palladium-based catalysts for coupling reactions) .
- Solvent polarity (e.g., dichloromethane for intermediate isolation, methanol for crystallization) .
- Chromatographic purification (HPLC with C18 columns to resolve structural analogs) .
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) across different in vitro models?
Answer:
Contradictions often arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized purity thresholds (≥98% by HPLC, with quantification of residual solvents) .
- Dose-response profiling to distinguish target-specific inhibition (e.g., IC₅₀ values) from nonspecific cytotoxicity (e.g., CC₅₀ in HEK293 cells) .
- Orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
Basic: Which spectroscopic techniques are most effective for characterizing the sulfonamide and oxazepine moieties?
Answer:
- ¹H/¹³C NMR : Assign signals for the sulfonamide NH (δ 10.2–10.8 ppm) and oxazepine carbonyl (δ 170–175 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and oxazepine C=O (1680–1650 cm⁻¹) .
- X-ray crystallography : Resolve steric effects of the chloro and oxo substituents on the dibenzoxazepine ring .
Advanced: What computational methods are recommended for predicting binding interactions with biological targets (e.g., kinases or GPCRs)?
Answer:
- Molecular docking : Use AutoDock Vina with flexible side chains in the target’s active site to account for sulfonamide hydrogen bonding .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent to assess stability of the oxazepine core in hydrophobic pockets .
- Free-energy perturbation (FEP) : Quantify substituent effects (e.g., chloro vs. methoxy groups) on binding affinity .
Basic: What solvent systems and crystallization conditions are optimal for purification during scale-up?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at −20°C to isolate high-purity crystals (≥95%) .
- Solvent polarity gradients : Dichloromethane/hexane (1:4) for removing apolar byproducts .
- Rotary evaporation : Maintain temperatures <40°C to prevent decomposition of the oxazepine ring .
Advanced: How should researchers design experiments to differentiate on-target neuroprotective effects from off-target toxicity?
Answer:
- Cell-type specificity : Compare primary neuronal cultures (target tissue) with non-neuronal lines (e.g., HepG2) .
- Biomarker panels : Measure caspase-3 (apoptosis) and BDNF (neuroprotection) in parallel .
- ShRNA knockdown : Validate target dependency by silencing putative receptors (e.g., TrkB) .
Basic: What are the stability challenges for long-term storage of this compound, and how can they be mitigated?
Answer:
- Degradation pathways : Hydrolysis of the sulfonamide group under humid conditions .
- Storage recommendations : Lyophilized powder at −80°C in amber vials with desiccants (silica gel) .
- Stability assays : Monitor purity monthly via UPLC-MS (electrospray ionization, negative mode) .
Advanced: How can structural analogs be systematically evaluated to improve pharmacokinetic properties (e.g., bioavailability)?
Answer:
- SAR studies : Modify substituents (e.g., replacing chloro with fluoro to enhance solubility) while retaining the sulfonamide pharmacophore .
- LogP optimization : Use shake-flask assays to balance lipophilicity (target LogP 2.5–3.5) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., oxazepine ring oxidation) .
Basic: What analytical methods are critical for quantifying this compound in biological matrices (e.g., plasma or tissue homogenates)?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients; monitor m/z 424→307 transition .
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) to recover >90% from plasma .
- Calibration curves : Linear range 1–1000 ng/mL (R² >0.99) with deuterated internal standards .
Advanced: How can contradictory data on metabolic pathways (e.g., CYP450 vs. esterase-mediated clearance) be reconciled?
Answer:
- Reaction phenotyping : Use recombinant CYP isoforms (e.g., 3A4, 2D6) and esterase inhibitors (e.g., BNPP) .
- Species comparison : Cross-validate human liver microsomes with rat hepatocytes to identify interspecific differences .
- Mechanistic modeling : Develop PBPK models incorporating enzyme kinetics and tissue partitioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
